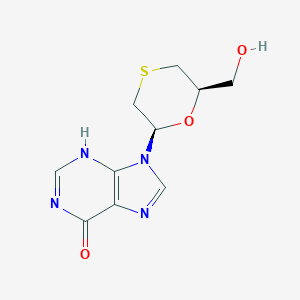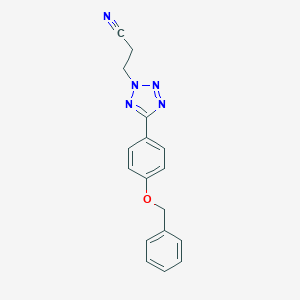
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is a chemical compound that belongs to the class of tetrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to inhibit the expression of certain inflammatory cytokines, which are involved in the immune response.
Effets Biochimiques Et Physiologiques
Studies have demonstrated that 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can have a range of biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer properties, which may make it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-(phenylmethoxy)benzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as carbonic anhydrase and acetylcholinesterase.
Propriétés
Numéro CAS |
130019-22-6 |
|---|---|
Nom du produit |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Formule moléculaire |
C17H15N5O |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
3-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]propanenitrile |
InChI |
InChI=1S/C17H15N5O/c18-11-4-12-22-20-17(19-21-22)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2 |
Clé InChI |
FWRQMAVAOSMPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Autres numéros CAS |
130019-22-6 |
Synonymes |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



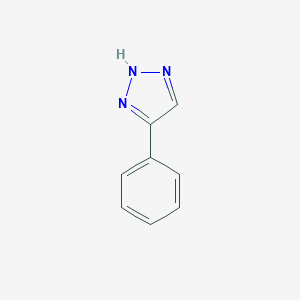
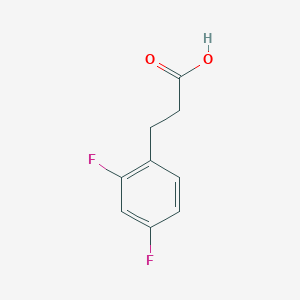
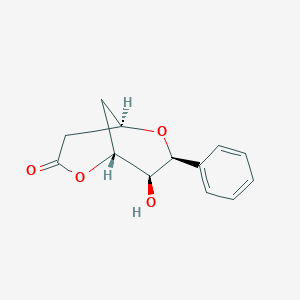
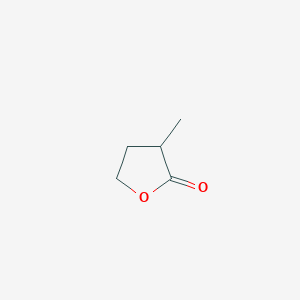
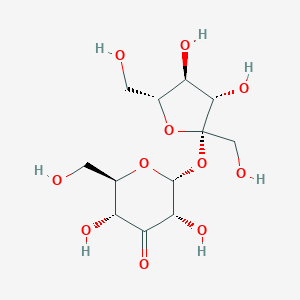
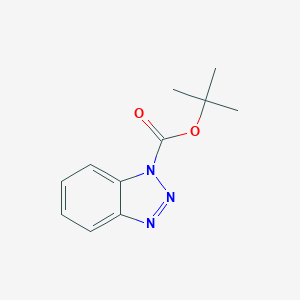
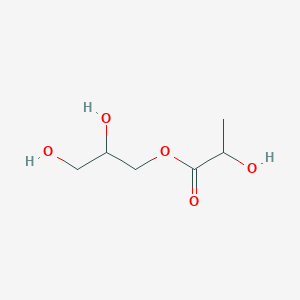
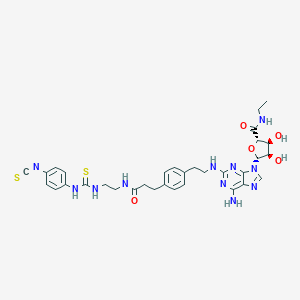
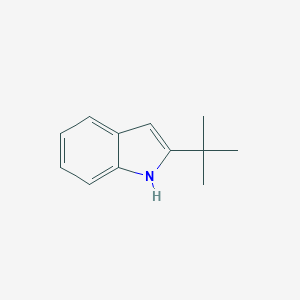
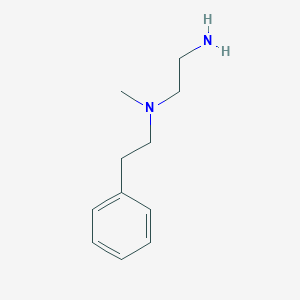
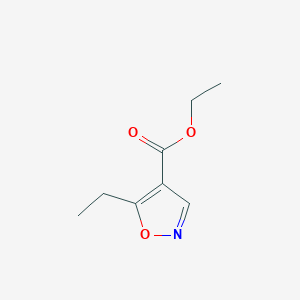
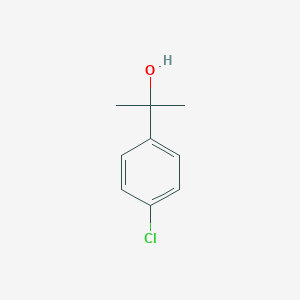
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
